1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The unique structure of this compound, which includes a triazole ring, a pyridine ring, and substituted phenyl and benzyl groups, contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 2-methoxybenzyl groups can be achieved through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution process.
Coupling Reactions: The pyridine ring can be introduced through coupling reactions such as Suzuki or Heck coupling, which involve the reaction of a halogenated pyridine with an appropriate coupling partner in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the “click” reaction and other steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones on the phenyl, benzyl, or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide, solvents such as dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and substituted phenyl and benzyl groups make it a potential candidate for drug development. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Materials Science: The unique structure of the compound can be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe or tool in chemical biology studies to investigate biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the substituted phenyl and benzyl groups can participate in hydrophobic interactions or π-π stacking. These interactions can modulate the activity of the target and lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure with a pyridin-3-yl group instead of pyridin-4-yl.
1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure with a pyridin-2-yl group instead of pyridin-4-yl.
1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of 1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and structural features. The presence of the triazole ring, pyridine ring, and substituted phenyl and benzyl groups provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-8-9-20(14-17(16)2)29-23(18-10-12-25-13-11-18)22(27-28-29)24(30)26-15-19-6-4-5-7-21(19)31-3/h4-14H,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMWTECYXPQAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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